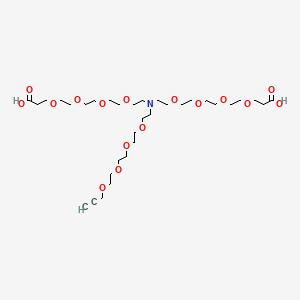

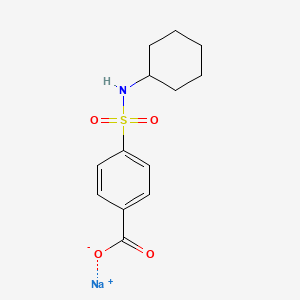

![molecular formula C15H16ClNO B609722 3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride CAS No. 1357298-75-9](/img/structure/B609722.png)

3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Synthesis of Pyrimidine Derivatives : 3-Aminobenzonitrile and 2-amino-4-phenyl thiazole were used to synthesize condensed monocyclic pyrimidine derivatives. These compounds exhibited significant anti-inflammatory and analgesic activities in animal models (Sondhi et al., 2005).

Metabolism of Phenolics in Foods : The study explores how ω-phenyl-alkenoic acids, produced from dietary (poly)phenols and aromatic amino acids, are metabolized in the body, impacting gut microbiota and endogenous β-oxidation (Clifford et al., 2022).

Imidotungsten(VI) Complexes : The research focused on creating imidotungsten(VI) complexes with chelating amino and imino phenolates, contributing to the development of novel compounds with potential applications in various fields (Hänninen et al., 2011).

Antimicrobial Activities of Isoxazole Derivatives : This study involved the synthesis of substituted aryl-N-chalconyl aminophenols, which demonstrated significant antimicrobial activities, indicating potential for pharmaceutical applications (Sahu et al., 2009).

Material Science and Polymer Chemistry

Polybenzoxazine Synthesis : Phloretic acid was explored as an alternative to phenol for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, indicating applications in materials science (Trejo-Machin et al., 2017).

Synthesis of Chloroalkoxy Phenols : The study proposed efficient multigram syntheses of chloroalkoxy phenols, useful in carbohydrate chemistry for synthesizing glycosides with “universal” 4-(ω-chloroalkoxy)phenyl aglycons (Zinin et al., 2017).

Biological and Pharmacological Research

Characterization and Biological Evaluation : Synthesized 4-aminophenol derivatives were investigated for their antimicrobial and antidiabetic activities, along with DNA interaction studies, highlighting their potential as therapeutic agents (Rafique et al., 2022).

Nucleofugality Patterns in Thiocarbonate Reactions : The study provided insights into the nucleofugality patterns in the aminolysis and phenolysis of S-aryl O-aryl thiocarbonates, which is relevant in the development of new pharmaceuticals (Castro et al., 2009).

Pharmacological Review of Chlorogenic Acid : Chlorogenic acid, a phenolic acid, was reviewed for its wide range of biological and pharmacological effects, including antioxidant, antimicrobial, and neuroprotective activities (Naveed et al., 2018).

Eigenschaften

IUPAC Name |

3-[4-(2-aminocyclopropyl)phenyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO.ClH/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12;/h1-8,14-15,17H,9,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVCAMIPTMRRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

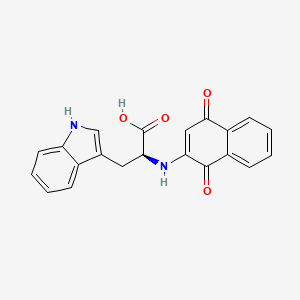

![1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide](/img/structure/B609640.png)

![8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-](/img/structure/B609651.png)

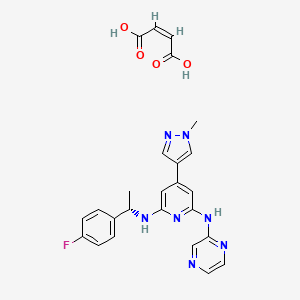

![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)